molecular formula C12H11N3O3 B12033856 6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carbohydrazide CAS No. 384360-73-0

6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carbohydrazide

Cat. No.: B12033856
CAS No.: 384360-73-0
M. Wt: 245.23 g/mol
InChI Key: RFRLXPMDOYOICE-UHFFFAOYSA-N
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Properties

CAS No.

384360-73-0

Molecular Formula

C12H11N3O3

Molecular Weight

245.23 g/mol

IUPAC Name

9-hydroxy-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carbohydrazide

InChI

InChI=1S/C12H11N3O3/c13-14-11(17)8-10(16)7-3-1-2-6-4-5-15(9(6)7)12(8)18/h1-3,16H,4-5,13H2,(H,14,17)

InChI Key

RFRLXPMDOYOICE-UHFFFAOYSA-N

Canonical SMILES

C1CN2C3=C1C=CC=C3C(=C(C2=O)C(=O)NN)O

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

The compound has been synthesized and evaluated for its potential as an antimicrobial agent . Research indicates that derivatives of pyrroloquinoline compounds exhibit notable activity against various pathogens, including bacteria and fungi. For instance, studies have shown that modifications to the structure can enhance the antibacterial efficacy of these compounds against resistant strains .

Case Study: Antileishmanial Activity

A series of pyrroloquinoline derivatives were synthesized and tested for antileishmanial activity. One particular derivative demonstrated significant in vitro potency against Leishmania donovani, with an IC50 value indicating effective inhibition of parasite growth. The compound's pharmacokinetic profile suggested stability in biological fluids, making it a promising candidate for further development .

Pharmacology

The pharmacological applications of 6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carbohydrazide extend to its potential role as a dual inhibitor in cancer therapy. Recent studies have focused on its ability to inhibit multiple targets involved in cancer progression.

Case Study: Dual Inhibition Mechanism

Research has indicated that certain derivatives can inhibit both topoisomerase and kinase pathways simultaneously. This dual action could provide a more effective therapeutic approach in treating cancers that exhibit resistance to single-target therapies .

Material Science

Beyond biological applications, the compound has also been explored in material science for its potential use in developing organic semiconductors . The unique electronic properties of pyrroloquinoline derivatives make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.

Case Study: Organic Semiconductor Development

Studies have reported on the synthesis of thin films from pyrroloquinoline derivatives which exhibit promising charge transport properties. These materials could pave the way for more efficient energy conversion systems .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carbohydrazide derivatives. Variations in substituents on the quinoline ring significantly influence biological activity.

SubstituentBiological ActivityReference
TrifluoromethylEnhanced antibacterial
Hydroxyl groupIncreased solubility
Alkyl chainsImproved cellular uptake

Mechanism of Action

The mechanism of action of 6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carbohydrazide involves its interaction with various molecular targets and pathways. The compound is known to inhibit specific enzymes and proteins, leading to the disruption of cellular processes in microorganisms and cancer cells . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Biological Activity

6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

The compound's chemical structure is characterized by a pyrroloquinoline backbone with a hydroxy and a carbohydrazide functional group. The molecular formula is C14H13N3O4C_{14}H_{13}N_3O_4 with a molecular weight of approximately 259.257 g/mol. This unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carbohydrazide against various pathogens. The compound has been evaluated for its efficacy against both bacterial and fungal strains.

Table 1: Antimicrobial Activity Overview

MicroorganismMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
Mycobacterium smegmatis6.25 µg/mL16
Pseudomonas aeruginosa12.5 µg/mL19
Candida albicans25 µg/mLN/A
Penicillium chrysogenum50 µg/mLN/A

The compound demonstrated significant activity against Mycobacterium smegmatis and Pseudomonas aeruginosa , with MIC values indicating strong potential as an antibacterial agent. The presence of electron-withdrawing groups in the structure enhances its antimicrobial efficacy .

The mechanism by which 6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carbohydrazide exerts its antimicrobial effects appears to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways. The compound's ability to form stable complexes with metal ions may also play a role in its biological activity by affecting enzyme functions and cellular processes .

Case Studies

Several studies have explored the biological activity of related compounds within the same class. For instance:

  • Antitubercular Activity : A study reported that derivatives similar to 6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline exhibited promising antitubercular properties with low MIC values against Mycobacterium tuberculosis .
  • Cytotoxicity Tests : In vitro tests on cancer cell lines such as MCF-7 revealed that certain derivatives showed significant cytotoxic effects, indicating potential applications in cancer therapy .
  • Toxicological Studies : Acute toxicity studies indicated no significant adverse effects at lower concentrations; however, higher doses resulted in mortality in some derivatives, suggesting a need for careful dose management in therapeutic applications .

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